Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic organic compound It is characterized by the presence of an amino group, a fluorine atom, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzene and 2-methylpropan-2-yl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran. The temperature and reaction times are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Methyl 3-(2-amino-4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Uniqueness
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C15H21FN2O4 |
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Molecular Weight |
312.34 g/mol |
IUPAC Name |
methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20) |
InChI Key |
ZLALPPKZZSRIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC |
Origin of Product |
United States |
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